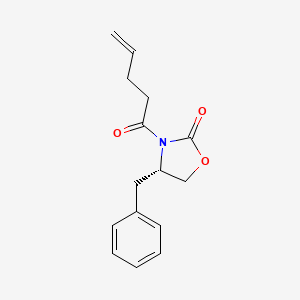

(S)-4-Benzyl-3-(pent-4-enoyl)oxazolidin-2-one

Description

BenchChem offers high-quality (S)-4-Benzyl-3-(pent-4-enoyl)oxazolidin-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-4-Benzyl-3-(pent-4-enoyl)oxazolidin-2-one including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(4S)-4-benzyl-3-pent-4-enoyl-1,3-oxazolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO3/c1-2-3-9-14(17)16-13(11-19-15(16)18)10-12-7-5-4-6-8-12/h2,4-8,13H,1,3,9-11H2/t13-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKEZZGBUHSYSJM-ZDUSSCGKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCCC(=O)N1C(COC1=O)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=CCCC(=O)N1[C@H](COC1=O)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Deep Dive into the ¹H NMR Spectral Analysis of (S)-4-Benzyl-3-(pent-4-enoyl)oxazolidin-2-one: A Technical Guide

This guide provides an in-depth technical analysis of the Proton Nuclear Magnetic Resonance (¹H NMR) data for (S)-4-Benzyl-3-(pent-4-enoyl)oxazolidin-2-one. Tailored for researchers, scientists, and professionals in drug development, this document moves beyond a simple data report to offer a detailed interpretation grounded in the principles of stereochemistry and magnetic resonance. We will explore the synthesis, the rationale behind the spectral patterns, and the self-validating protocols that ensure the structural integrity of this pivotal chiral building block.

Introduction: The Significance of Evans Auxiliaries

(S)-4-Benzyl-3-(pent-4-enoyl)oxazolidin-2-one is a derivative of a class of compounds known as Evans auxiliaries. These chiral molecules are instrumental in asymmetric synthesis, a field dedicated to creating stereochemically pure compounds.[1] By temporarily attaching an Evans auxiliary to a prochiral substrate, chemists can direct subsequent reactions to favor the formation of one specific stereoisomer. The benzyl group on the oxazolidinone ring effectively blocks one face of the enolate formed from the acyl group, guiding incoming electrophiles to the opposite face with high diastereoselectivity. The ability to confirm the precise structure and purity of the acylated auxiliary via ¹H NMR is therefore a critical first step in any synthetic sequence relying on this methodology.

Synthesis: Forging the Chiral Intermediate

The title compound is synthesized through a standard acylation reaction. The commercially available chiral auxiliary, (S)-4-benzyloxazolidin-2-one, is first deprotonated with a strong base, typically n-butyllithium or sodium hydride, to form a nucleophilic amide. This amide is then reacted with an acylating agent, in this case, pent-4-enoyl chloride, to yield the final N-acylated product. This straightforward yet powerful reaction covalently links the prochiral pentenoyl group to the chiral scaffold, setting the stage for stereocontrolled transformations.

Caption: Synthetic pathway for the target compound.

Decoding the ¹H NMR Spectrum: A Structural Confirmation

¹H NMR spectroscopy is an indispensable tool for confirming the successful synthesis and purity of (S)-4-Benzyl-3-(pent-4-enoyl)oxazolidin-2-one.[1][2] The spectrum provides a unique fingerprint of the molecule's proton environments. The presence of the chiral center at C4 of the oxazolidinone ring has profound consequences on the spectrum, most notably inducing magnetic non-equivalence in protons that might otherwise be considered identical.[3][4] This phenomenon, known as diastereotopicity, is a key feature of the spectrum.

Tabulated ¹H NMR Data

The following table summarizes the typical ¹H NMR spectral data for the title compound, generally recorded in deuterated chloroform (CDCl₃) at 400 MHz.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment |

| 7.37 - 7.20 | m | 5H | - | Phenyl-H (Ar-H ) |

| 5.88 | m | 1H | - | -CH=CH₂ |

| 5.13 - 5.05 | m | 2H | - | -CH=CH ₂ |

| 4.70 | m | 1H | - | N-CH -CH₂Ph |

| 4.25 - 4.17 | m | 2H | - | O-CH ₂-CH |

| 3.31 | dd | 1H | 13.3, 3.3 | Ph-CH H'-CH (diastereotopic) |

| 3.01 - 2.92 | m | 2H | - | -C(=O)-CH ₂- |

| 2.78 | dd | 1H | 13.3, 9.6 | Ph-CHH' -CH (diastereotopic) |

| 2.44 | q | 2H | 7.4 | -CH₂-CH=CH₂ |

Detailed Spectral Interpretation

-

Aromatic Region (δ 7.37 - 7.20): The multiplet integrating to 5 protons corresponds to the phenyl ring of the benzyl group. The overlapping signals are typical for a monosubstituted benzene ring where the ortho, meta, and para protons have very similar chemical environments.[5][6]

-

Alkene Region (δ 5.88 and 5.13 - 5.05): The pentenoyl moiety gives rise to two distinct signals in the alkene region. The downfield multiplet around δ 5.88 is the internal vinyl proton (-CH =CH₂). The multiplet further upfield (δ 5.13 - 5.05) represents the two terminal vinyl protons (-CH=CH ₂).

-

Oxazolidinone Ring Protons (δ 4.70 and 4.25 - 4.17): The proton on the chiral center (N-CH -CH₂Ph) is found around δ 4.70. This proton is coupled to the adjacent diastereotopic protons of the benzyl group and the diastereotopic protons on the oxazolidinone ring's CH₂ group. The two protons of the O-CH ₂ group of the ring appear as a multiplet between δ 4.25 and 4.17. Their non-equivalence is due to the adjacent stereocenter.

-

The Benzyl Methylene Protons (δ 3.31 and 2.78): This is a classic example of diastereotopic protons.[3][4][7] The chiral center at C4 renders the two protons on the adjacent benzylic methylene group (Ph-CH ₂-) magnetically non-equivalent. Consequently, they appear as two separate signals, each a doublet of doublets (dd). They split each other (geminal coupling, typically with a large J value around 13.3 Hz) and are each split by the single proton on the chiral center (vicinal coupling, with different J values of 3.3 and 9.6 Hz, respectively).[8]

-

Acyl Chain Protons (δ 3.01 - 2.92 and 2.44): The two protons alpha to the carbonyl group (-C(=O)-CH ₂-) appear as a multiplet around δ 3.0. The allylic protons (-CH ₂-CH=CH₂) are observed as a quartet around δ 2.44.

Experimental Protocol: A Self-Validating System

Trustworthiness in synthetic chemistry is built upon robust and reproducible protocols. The combination of a vetted synthetic procedure with definitive analytical characterization creates a self-validating system.

Synthesis and Purification

-

Preparation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add (S)-4-benzyloxazolidin-2-one (1.0 eq) and anhydrous tetrahydrofuran (THF). Cool the solution to -78 °C in a dry ice/acetone bath.

-

Deprotonation: Add n-butyllithium (1.05 eq, solution in hexanes) dropwise to the stirred solution. Maintain the temperature at -78 °C and stir for 30 minutes.

-

Acylation: Add pent-4-enoyl chloride (1.1 eq) dropwise to the lithium amide solution. Allow the reaction to stir at -78 °C for 1 hour, then warm to 0 °C and stir for an additional 2 hours.

-

Workup: Quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.

¹H NMR Sample Preparation and Acquisition

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified product in ~0.6 mL of deuterated chloroform (CDCl₃).

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00).

-

Acquisition: Transfer the solution to a clean NMR tube. Acquire the ¹H NMR spectrum on a 400 MHz (or higher) spectrometer. Process the data (Fourier transform, phase correction, and baseline correction) and integrate the signals.

The resulting spectrum, when matched with the data in Table 1, provides authoritative confirmation of the product's identity and high purity.

Caption: A self-validating workflow in chemical synthesis.

Conclusion

The ¹H NMR spectrum of (S)-4-Benzyl-3-(pent-4-enoyl)oxazolidin-2-one is rich with structural information. A thorough understanding of chemical shift principles and stereochemical effects, particularly the concept of diastereotopicity, is essential for its correct interpretation.[6][9][10] This guide has provided a framework for not only reading the spectrum but also understanding the causality behind its features. By integrating a reliable synthetic protocol with meticulous spectral analysis, researchers can confidently prepare and validate this crucial chiral building block for its use in the demanding field of asymmetric synthesis.

References

-

ResearchGate. (n.d.). 1 H NMR spectrum of compound 3b showing the differences in diastereotopic protons d and e. Available from: [Link]

-

PubChem. (n.d.). (S)-4-benzyl-3-pentanoyloxazolidin-2-one. Available from: [Link]

-

Oregon State University. (n.d.). 1H NMR Chemical Shift. Available from: [Link]

-

Jasperse, K. (n.d.). Short Summary of 1H-NMR Interpretation. Minnesota State University Moorhead. Available from: [Link]

-

OpenOChem Learn. (n.d.). Identifying Homotopic, Enantiotopic and Diastereotopic Protons. Available from: [Link]

- Google Patents. (n.d.). Synthetic method of (S)-4-benzyl-3-propionyl-2-oxazolidinone.

-

Master Organic Chemistry. (2022-02-08). Diastereotopic Protons in 1H NMR Spectroscopy: Examples. Available from: [Link]

-

Chemistry LibreTexts. (2024-10-08). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. Available from: [Link]

-

Chemistry LibreTexts. (2021-12-15). 6.6: ¹H NMR Spectra and Interpretation (Part I). Available from: [Link]

-

ACD/Labs. (2021-12-02). The Basics of Interpreting a Proton (1H) NMR Spectrum. Available from: [Link]

-

ResearchGate. (n.d.). Observing the enantiomeric 1H chemical shift non-equivalence of several α-amino ester signals using tris[3- (trifluoromethylhydroxymethylene)-(+)-camphorato]samarium(III): A chiral lanthanide shift reagent that causes minimal line broadening. Available from: [Link]

-

ResearchGate. (n.d.). (PDF) How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Available from: [Link]

-

KPU Pressbooks. (n.d.). 6.6 ¹H NMR Spectra and Interpretation (Part I) – Organic Chemistry I. Available from: [Link]

-

The Royal Society of Chemistry. (n.d.). Reusable Ionic Liquid-Catalyzed Oxidative Esterification of Carboxylic Acids with Benzylic Hydrocarbons via. Available from: [Link]

-

The Royal Society of Chemistry. (n.d.). Supplementary Information. Available from: [Link]

- Google Patents. (n.d.). CN112500361A - Preparation method of (S) -4-phenyl-2-oxazolidinone.

-

PubChem. (n.d.). (R)-4-benzyl-3-((S)-2-methylpent-4-enoyl)oxazolidin-2-one. Available from: [Link]

-

PubChem. (n.d.). (S)-4-Benzyl-3-(4-methylpentanoyl)oxazolidin-2-one. Available from: [Link]

-

Reddit. (2018-05-21). diastereotopic protons on NMR : r/chemistry. Available from: [Link]

-

University of Potsdam. (n.d.). Tables For Organic Structure Analysis. Available from: [Link]

-

GISSMO NMR. (n.d.). (S)-4-BENZYL-2-OXAZOLIDINONE. Available from: [Link]

-

Chemistry Connected. (n.d.). NMR shifts 1H -general.cdx. Available from: [Link]

Sources

- 1. Buy (S)-4-Benzyl-3-(4-methylpentanoyl)oxazolidin-2-one | 113543-30-9 [smolecule.com]

- 2. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 3. Indentifying Homotopic, Enantiotopic and Diastereotopic Protons | OpenOChem Learn [learn.openochem.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. researchgate.net [researchgate.net]

- 8. reddit.com [reddit.com]

- 9. web.mnstate.edu [web.mnstate.edu]

- 10. 6.6 ¹H NMR Spectra and Interpretation (Part I) – Organic Chemistry I [kpu.pressbooks.pub]

Methodological & Application

Application Notes and Protocols for Ring-Closing Metathesis (RCM) of (S)-4-Benzyl-3-(pent-4-enoyl)oxazolidin-2-one Derivatives

This comprehensive guide provides detailed application notes and experimental protocols for the ring-closing metathesis (RCM) of (S)-4-Benzyl-3-(pent-4-enoyl)oxazolidin-2-one derivatives. This class of reactions is of significant interest to researchers in organic synthesis and drug development for the construction of chiral carbocyclic and heterocyclic frameworks. The use of the Evans chiral auxiliary allows for a high degree of stereocontrol, making this a powerful strategy in asymmetric synthesis.[1][2]

Introduction: The Synergy of Chiral Auxiliaries and Olefin Metathesis

The synthesis of enantiomerically pure compounds is a cornerstone of modern pharmaceutical and materials science.[3] Chiral auxiliaries, such as the Evans oxazolidinones, are powerful tools that are temporarily incorporated into a prochiral substrate to direct a chemical transformation with high diastereoselectivity.[1] The (S)-4-benzyl-2-oxazolidinone auxiliary, derived from the readily available amino acid (S)-phenylalanine, effectively shields one face of the enolate derived from the N-acyl group, directing alkylation or, in this context, the approach of a catalyst, to the less sterically hindered face.[2]

Ring-closing metathesis (RCM) has revolutionized the synthesis of cyclic compounds, particularly those with five- to seven-membered rings.[4] This transformation, catalyzed by ruthenium complexes such as the Grubbs and Hoveyda-Grubbs catalysts, facilitates the intramolecular exchange of alkylidene groups between two double bonds, leading to the formation of a new cyclic alkene and the liberation of a small volatile olefin, typically ethylene.[4] The high functional group tolerance and mild reaction conditions of RCM make it an ideal strategy for complex molecule synthesis.[5]

The combination of the Evans chiral auxiliary with RCM provides a robust methodology for the synthesis of chiral, non-racemic cyclic compounds. The auxiliary first directs the stereochemistry of a precursor, which is then subjected to RCM to form the cyclic structure. Subsequent cleavage of the auxiliary reveals the enantiomerically enriched final product.

Experimental Overview: A Three-Stage Protocol

The overall synthetic strategy is a three-step process:

-

Synthesis of the RCM Precursor: Acylation of (S)-4-benzyl-2-oxazolidinone with a suitable diene-containing acylating agent.

-

Ring-Closing Metathesis: Intramolecular cyclization of the diene precursor using a ruthenium catalyst.

-

Auxiliary Cleavage and Recovery: Removal of the chiral auxiliary to yield the final chiral cyclic product and recovery of the auxiliary for reuse.

Caption: Overall workflow for the synthesis of a chiral cyclic product.

Part 1: Synthesis of the RCM Precursor - (S)-4-Benzyl-3-(pent-4-enoyl)oxazolidin-2-one

The first step involves the acylation of the chiral auxiliary. This is a standard procedure that forms the amide linkage between the oxazolidinone and the pent-4-enoyl chain.

Protocol 1: Acylation of (S)-4-Benzyl-2-oxazolidinone

Materials:

-

(S)-4-Benzyl-2-oxazolidinone

-

Pent-4-enoyl chloride

-

Triethylamine (Et3N) or Diisopropylethylamine (DIPEA)

-

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Anhydrous Magnesium Sulfate (MgSO4) or Sodium Sulfate (Na2SO4)

-

Saturated aqueous sodium bicarbonate (NaHCO3) solution

-

Brine (saturated aqueous NaCl solution)

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate for chromatography

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (argon or nitrogen), add (S)-4-benzyl-2-oxazolidinone (1.0 eq). Dissolve it in anhydrous DCM or THF to a concentration of approximately 0.1 M.

-

Base Addition: Cool the solution to 0 °C in an ice bath. Add triethylamine (1.5 eq) or DIPEA (1.5 eq) dropwise.

-

Acylation: Slowly add pent-4-enoyl chloride (1.2 eq) to the stirred solution. The reaction mixture may become cloudy.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting oxazolidinone is consumed.

-

Work-up: Quench the reaction by adding saturated aqueous NaHCO3 solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume of aqueous layer).

-

Washing: Combine the organic layers and wash with brine, then dry over anhydrous MgSO4 or Na2SO4.

-

Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure (S)-4-Benzyl-3-(pent-4-enoyl)oxazolidin-2-one.

Part 2: Ring-Closing Metathesis

This is the key cyclization step. The choice of catalyst and reaction conditions can influence the yield and efficiency of the reaction. Second-generation Grubbs or Hoveyda-Grubbs catalysts are generally more active and have a broader substrate scope.[6]

Caption: Simplified catalytic cycle for Ring-Closing Metathesis.

Protocol 2: RCM of (S)-4-Benzyl-3-(pent-4-enoyl)oxazolidin-2-one

Materials:

-

(S)-4-Benzyl-3-(pent-4-enoyl)oxazolidin-2-one

-

Grubbs Catalyst® 2nd Generation or Hoveyda-Grubbs Catalyst® 2nd Generation

-

Anhydrous and degassed Dichloromethane (DCM) or Benzene

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate for chromatography

Procedure:

-

Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere, dissolve the (S)-4-Benzyl-3-(pent-4-enoyl)oxazolidin-2-one (1.0 eq) in anhydrous and degassed DCM or benzene to a concentration of 0.01-0.1 M.

-

Catalyst Addition: Add the Grubbs or Hoveyda-Grubbs catalyst (2-5 mol%) to the solution under a positive pressure of inert gas.

-

Reaction Conditions: Stir the reaction mixture at room temperature or heat to reflux (40-80 °C) for 2-12 hours. The reaction is driven by the removal of ethylene gas, so it is beneficial to bubble a slow stream of argon or nitrogen through the reaction mixture or to perform the reaction under reduced pressure.

-

Reaction Monitoring: Monitor the reaction by TLC or GC-MS.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature and concentrate it under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to remove the ruthenium byproducts and any unreacted starting material.

| Parameter | Condition | Rationale/Insight |

| Catalyst | Grubbs 2nd Gen. or Hoveyda-Grubbs 2nd Gen. | Second-generation catalysts are generally more active and stable, and tolerate a wider range of functional groups. |

| Catalyst Loading | 2-5 mol% | Higher loadings can lead to faster reactions but also increase cost and potential for side reactions.[6] Optimization is key. |

| Solvent | Anhydrous, degassed DCM or Benzene | The solvent must be free of coordinating impurities and oxygen, which can deactivate the catalyst. |

| Concentration | 0.01 - 0.1 M | Lower concentrations favor intramolecular RCM over intermolecular polymerization. |

| Temperature | Room temp. to 80 °C | Higher temperatures can increase the reaction rate but may also lead to catalyst decomposition.[6] |

| Atmosphere | Inert (Argon or Nitrogen) | Ruthenium catalysts are sensitive to oxygen and moisture. |

Part 3: Auxiliary Cleavage

The final step is the removal of the chiral auxiliary to unmask the desired chiral product. The choice of cleavage method determines the functional group obtained.

Protocol 3a: Hydrolytic Cleavage to the Carboxylic Acid

Materials:

-

Cyclized N-acyl oxazolidinone

-

Tetrahydrofuran (THF)

-

Water

-

Lithium hydroxide (LiOH)

-

30% Hydrogen peroxide (H2O2)

-

Saturated aqueous sodium sulfite (Na2SO3) solution

-

Diethyl ether or Ethyl acetate

-

1 M Hydrochloric acid (HCl)

Procedure:

-

Reaction Setup: Dissolve the cyclized N-acyl oxazolidinone (1.0 eq) in a 3:1 mixture of THF and water.

-

Reagent Addition: Cool the solution to 0 °C and add LiOH (2.0 eq) followed by the slow, dropwise addition of 30% H2O2 (4.0 eq).

-

Reaction: Stir the mixture at 0 °C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 2-4 hours.

-

Quenching: Quench the reaction by adding an excess of saturated aqueous Na2SO3 solution at 0 °C.

-

Extraction of Auxiliary: Concentrate the mixture under reduced pressure to remove the THF. Extract the aqueous layer with diethyl ether or ethyl acetate to recover the chiral auxiliary.

-

Isolation of Acid: Acidify the aqueous layer to pH 1-2 with 1 M HCl and then extract with ethyl acetate.

-

Purification: Dry the combined organic extracts containing the carboxylic acid over anhydrous Na2SO4, filter, and concentrate to yield the final product.

Protocol 3b: Reductive Cleavage to the Alcohol

Materials:

-

Cyclized N-acyl oxazolidinone

-

Anhydrous Tetrahydrofuran (THF) or Diethyl ether

-

Lithium borohydride (LiBH4) or Lithium aluminum hydride (LiAlH4)

-

Saturated aqueous ammonium chloride (NH4Cl) solution or Rochelle's salt solution

-

Diethyl ether or Ethyl acetate

Procedure:

-

Reaction Setup: Dissolve the cyclized N-acyl oxazolidinone (1.0 eq) in anhydrous THF or diethyl ether under an inert atmosphere and cool to -78 °C or 0 °C.

-

Hydride Addition: Add LiBH4 (2.0 eq) or LiAlH4 (1.5 eq) portion-wise.

-

Reaction: Stir the reaction at the cooled temperature for 1-3 hours, then allow it to warm to room temperature.

-

Quenching: Carefully quench the reaction at 0 °C by the slow addition of saturated aqueous NH4Cl solution (for LiBH4) or Rochelle's salt solution (for LiAlH4).

-

Extraction: Extract the mixture with diethyl ether or ethyl acetate.

-

Purification: Dry the combined organic layers, concentrate, and purify by column chromatography to separate the desired alcohol from the recovered chiral auxiliary.

Trustworthiness: Self-Validating Systems

-

Reaction Monitoring: Each step should be carefully monitored by an appropriate analytical technique (TLC, GC-MS, or NMR) to ensure complete conversion and to identify any potential side products.

-

Characterization: The structure and purity of the precursor, the cyclized product, and the final cleaved product should be confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).

-

Optical Purity: The enantiomeric excess of the final product can be determined by chiral HPLC or by conversion to a diastereomeric derivative (e.g., a Mosher's ester) and analysis by NMR.

-

Auxiliary Recovery: Successful recovery of the chiral auxiliary in high yield and without loss of enantiomeric purity validates the efficiency and non-destructive nature of the cleavage step.

References

-

Optimized Ring Closing Metathesis Reaction Conditions to Suppress Desallyl Side Products in the Solid Phase Synthesis of Cyclic Peptides involving Tyrosine(O-allyl). PMC. [Link]

-

Facile Synthesis of Oxazolidinones as Potential Antibacterial Agents. PMC. [Link]

-

Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Ex. Williams College. [Link]

-

Diastereoselective synthesis using chiral auxiliary. Edgars Suna Group. [Link]

-

Grubbs' Inspired Ruthenium Catalysts for Olefin Metathesis-Nobel Prize Winning Chemistry. University of North Florida. [Link]

-

Chiral auxiliary. Wikipedia. [Link]

-

Evans Auxiliaries and a Friend for Aldol Reactions. YouTube. [Link]

-

Oxazolidinone synthesis. Organic Chemistry Portal. [Link]

-

Highly diastereoselective Diels-Alder reaction using a chiral auxiliary derived from levoglucosenone. PubMed. [Link]

-

Dual Activity of Grubbs-Type Catalyst in the Transvinylation of Carboxylic Acids and Ring-Closing Metathesis Reactions. ResearchGate. [Link]

-

Ring-closing metathesis. Wikipedia. [Link]

-

Ring-closing metathesis (RCM) of 4a with various Grubbs catalysts. ResearchGate. [Link]

-

Synthesis of oxazolidinones from N-aryl-carbamate and epichlorohydrin under mild conditions. Arkivoc. [Link]

-

P-AMINO ALCOHOL-N-OXIDES AS PRECURSORS OF CHIRAL OXAZOLIDINES: SYNTHESIS OF (R)-(-)-CRYPTOSTYLINE I Anny-Claude Carbonnelle, Vin. HETEROCYCLES. [Link]

-

A rapid synthesis of 4-oxazolidinones: total synthesis of synoxazolidinones A and B. Semantic Scholar. [Link]

-

Ring-Closing Metathesis of N -Alkenyl-Cyanamides. ResearchGate. [Link]

-

Recent advances in asymmetric synthesis with chiral imide auxiliaries. Société Chimique de France. [Link]

Sources

- 1. Chiral auxiliary - Wikipedia [en.wikipedia.org]

- 2. m.youtube.com [m.youtube.com]

- 3. chemistry.williams.edu [chemistry.williams.edu]

- 4. Ring-closing metathesis - Wikipedia [en.wikipedia.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Optimized Ring Closing Metathesis Reaction Conditions to Suppress Desallyl Side Products in the Solid Phase Synthesis of Cyclic Peptides involving Tyrosine(O-allyl) - PMC [pmc.ncbi.nlm.nih.gov]

Reductive cleavage of Evans auxiliary to form chiral alcohols

Application Note: Reductive Cleavage of Evans Auxiliaries to Chiral Alcohols

Introduction & Scope

The Evans auxiliary (

This guide details the reductive cleavage of the Evans auxiliary.[1] Unlike hydrolysis, this transformation removes the auxiliary and simultaneously reduces the oxidation state of the carbonyl carbon.

Key Transformation:

Target Audience: Medicinal chemists and process engineers requiring high enantiomeric purity and efficient auxiliary recovery.

Mechanistic Insight: The Lithium Chelation Effect

The success of this transformation relies heavily on the counter-cation of the reducing agent. Simple hydride attack is often insufficient due to the steric bulk of the auxiliary and the resonance stabilization of the imide.

The "Why" behind Lithium Borohydride (

-

Lewis Acid Activation: The Lithium cation (

) acts as a Lewis acid, coordinating between the exocyclic imide carbonyl and the endocyclic carbamate carbonyl. This chelation locks the conformation and activates the exocyclic carbonyl toward nucleophilic attack. -

Chemoselectivity: Unlike

, -

Racemization Suppression: The mild conditions prevent the deprotonation of the

-proton, preserving the stereocenter established in the previous step.

Mechanism Diagram

Fig 1. Mechanistic pathway of reductive cleavage.[1] The Lithium cation is critical for activating the imide carbonyl, facilitating the formation of the tetrahedral intermediate.

Reagent Selection Guide

Choosing the correct hydride source is critical for yield and safety.

| Reagent | Reactivity | Chemoselectivity | Risk Profile | Recommendation |

| Optimal | High (Tolerates esters/nitriles) | Moderate (Flammable, reacts with water) | Primary Choice | |

| Aggressive | Low (Reduces esters, amides) | High (Pyrophoric) | Use only for unreactive substrates | |

| Low | High | Low | Ineffective without additives | |

| Enhanced | High | Moderate | Pro-Tip for sluggish reactions |

Standard Protocol: Reductive Cleavage

This protocol is optimized for 1.0 mmol scale. Scale up linearly, but pay attention to exotherms during quenching.

Reagents:

-

Substrate (

-acyloxazolidinone)[2][3][4][5] -

Lithium Borohydride (

), 2.0 M solution in THF (or solid) -

Tetrahydrofuran (THF), anhydrous

-

Water or Methanol (Additive)[6]

-

Rochelle's Salt (Potassium sodium tartrate)

Step-by-Step Methodology

-

Preparation: Dissolve the substrate (1.0 equiv) in anhydrous THF (0.1 M concentration) in a flame-dried round-bottom flask under an inert atmosphere (

or Ar).-

Note: Ensure the substrate is fully dissolved. If solubility is poor, a small amount of

can be added, but THF is preferred for

-

-

Reagent Addition: Cool the solution to

using an ice bath. Add-

Wait: Stir for 10 minutes. For hindered substrates, the reaction may be slow.

-

-

Activation (The "Pro-Tip"): Carefully add water or methanol (1.0 - 1.5 equiv) dropwise.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1–3 hours.

-

Validation: Monitor by TLC.[8] The starting material (imide) is usually less polar than the alcohol product but more polar than the cleaved auxiliary.

-

-

Quenching: Cool back to

. Quench by dropwise addition of saturated aqueous-

Alternative: If emulsions form, use saturated aqueous Rochelle's salt and stir vigorously for 1 hour until two clear layers form.

-

Workup & Purification Workflow

Fig 2.[4] Purification workflow emphasizing the separation of the valuable auxiliary from the alcohol product.

Auxiliary Recovery Strategy

The Evans auxiliary is expensive. Efficient recovery is a mandatory part of this protocol.

-

TLC Differentiation: The oxazolidinone auxiliary is typically less polar than the primary alcohol product.

-

Elution Order: In a standard EtOAc/Hexanes gradient:

-

Fraction 1: Recovered Auxiliary (often elutes at 20-30% EtOAc).

-

Fraction 2: Chiral Alcohol (often elutes at 40-60% EtOAc).

-

-

Recrystallization: The recovered auxiliary can often be recrystallized from EtOAc/Hexanes to restore >99% purity for reuse.

Troubleshooting & Optimization

| Issue | Root Cause | Corrective Action |

| Incomplete Conversion | Steric hindrance or insufficient activation. | Add 1.0 eq of Methanol to the reaction mixture. Increase |

| Racemization | Reaction temperature too high or basicity issues. | Keep reaction strictly at |

| Stable Emulsion | Boron salts complexing with organic layer. | Use Rochelle's Salt (sat. aq.) for quench and stir for >1 hour. |

| Over-reduction | Presence of other reducible groups (e.g., esters). | Ensure strictly 1.0-2.0 eq of |

References

-

Original Methodology: Evans, D. A.; Bartroli, J.; Shih, T. L. "Enantioselective aldol condensations. 2. Erythro-selective chiral aldol condensations via boron enolates." J. Am. Chem. Soc.1981 , 103, 2127–2129. Link

-

Reductive Cleavage Specifics: Evans, D. A.; Ennis, M. D.; Mathre, D. J. "Asymmetric alkylation reactions of chiral imide enolates. A practical approach to the enantioselective synthesis of alpha-substituted carboxylic acid derivatives." J. Am. Chem. Soc.1982 , 104, 1737–1739. Link

-

Alternative (NaBH4/Water): Penning, T. D. et al. "Synthesis of potent leukotriene A4 hydrolase inhibitors." J. Med. Chem.2000 , 43, 721–735. (Demonstrates mild borohydride variations). Link

-

Review of Auxiliaries: Heravi, M. M.; Zadsirjan, V. "Prescribing the 'Right' Chiral Auxiliary for a Specific Asymmetric Synthesis." Tetrahedron: Asymmetry2013 , 24, 1145–1161. Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Chiral Auxiliary Mediated Conjugate Reduction and Asymmetric Protonation: Synthesis of High Affinity Ligands for HIV Protease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. connectsci.au [connectsci.au]

- 5. uwindsor.ca [uwindsor.ca]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. mdpi.com [mdpi.com]

- 8. scispace.com [scispace.com]

Conjugate addition reactions using N-pentenoyl oxazolidinone templates

Application Note: Stereoselective Conjugate Addition to -Unsaturated -Pentenoyl Oxazolidinones

Executive Summary

This application note details the methodology for performing diastereoselective conjugate additions (Michael additions) to

This guide focuses on the copper-mediated addition of organometallics , a robust "workhorse" reaction in drug discovery. It synthesizes mechanistic insights with practical protocols to ensure high diastereomeric ratios (

Mechanistic Foundation & Stereocontrol[1]

The utility of the oxazolidinone auxiliary (Evans auxiliary) in conjugate addition lies in its ability to lock the substrate conformation.[1] Unlike simple esters, the imide moiety can chelate with Lewis acids (or the counterion of the nucleophile), creating a rigid bicyclic transition state.

The Chelation Model

Success depends on two factors:

-

Conformational Lock: The carbonyls of the oxazolidinone and the enoyl group chelate to a metal center (e.g.,

, -

Facial Shielding: The bulky substituent on the oxazolidinone (isopropyl for Valine-derived, benzyl for Phenylalanine-derived) blocks one face of the

-carbon.

DOT Diagram 1: Stereochemical Control Model

Experimental Protocols

Protocol A: Copper-Mediated Conjugate Addition of Grignard Reagents

Objective: Addition of an ethyl group to (4S)-4-benzyl-3-((E)-pent-2-enoyl)oxazolidin-2-one to create a chiral center at C3.

Reagents:

-

Substrate:

-( -

Nucleophile: Ethylmagnesium bromide (EtMgBr) (2.0 equiv)

-

Catalyst: Copper(I) bromide-dimethyl sulfide complex (

) (0.5 equiv) or -

Solvent: THF (anhydrous) and DMS (anhydrous).

-

Quench: Saturated aqueous

.

Step-by-Step Methodology:

-

Catalyst Preparation (The Active Species):

-

Flame-dry a 3-neck round-bottom flask under Argon.

-

Add

(0.5 equiv) and anhydrous THF. Cool to -78°C .[2][3][4] -

Critical Step: Add the Grignard reagent (EtMgBr, 2.0 equiv) dropwise over 10 minutes. The solution should turn yellow/orange, indicating the formation of the organocuprate species.

-

Allow to stir at -78°C for 20 minutes.

-

-

Substrate Addition:

-

Dissolve the

-pentenoyl oxazolidinone (1.0 equiv) in a minimal amount of anhydrous THF. -

Add the substrate solution slowly down the side of the flask to the pre-formed cuprate mixture at -78°C.

-

Observation: A color change often occurs. Stir at -78°C for 2 hours.

-

Monitoring: Check TLC (EtOAc/Hexanes 1:4). The starting enone spot should disappear.

-

-

Work-up & Isolation:

-

Quench the reaction at -78°C by adding sat.

(aq) mixed with 10% -

Warm to room temperature vigorously stirring until the aqueous layer turns deep blue (copper-ammonia complex).

-

Extract with

(3x). Wash combined organics with brine, dry over

-

-

Purification:

-

Flash chromatography (Silica gel).

-

Note: The diastereomers are often separable, but high selectivity usually renders this unnecessary.

-

Protocol B: Auxiliary Cleavage (Hydrolysis)

Safety Warning: The standard

-

Dissolve the addition product in THF/Water (3:1) at 0°C.

-

Add

(4 equiv, 30% wt) followed by -

Stir at 0°C for 1 hour.

-

Quench: Add aqueous

(sodium sulfite) to destroy excess peroxide before acidification. -

Acidify to pH 2 with 1N HCl and extract the free acid. The chiral auxiliary can be recovered from the organic layer.

Data Analysis & Validation

Table 1: Expected Performance Metrics

| Parameter | Metric | Method of Verification |

| Yield (Addition) | 85 - 95% | Gravimetric / 1H NMR (Internal Std) |

| Diastereomeric Ratio ( | > 95:5 | HPLC: Chiralcel OD-H or AD-H columnNMR: Integration of methyl doublet (C3-Me) |

| Yield (Cleavage) | 90 - 98% | Isolated yield of carboxylic acid |

| Auxiliary Recovery | > 90% | Column chromatography after cleavage |

Troubleshooting Guide:

-

Low Yield: Usually due to "wet" Grignard or moisture in the flask. The cuprate is highly sensitive to protonation.

-

Low

: Temperature control failure. If the reaction warms above -60°C before completion, the chelation loosens, allowing non-selective attack. -

Sluggish Reaction: Add

(2.0 equiv) to the reaction mixture. This accelerates conjugate addition via the trapped silyl enol ether pathway.

Experimental Workflow Diagram

DOT Diagram 2: Complete Reaction Workflow

References

-

Evans, D. A., et al. "Diastereoselective copper-catalyzed 1,4-addition of Grignard reagents to N-enoyl oxazolidinones." Journal of the American Chemical Society.[5]

-

Sibi, M. P., et al. "Enantioselective Conjugate Radical Additions." Organic Letters.

-

Liu, Y., et al.

-Unsaturated N-Acylated Oxazolidin-2-ones."[6] Journal of the American Chemical Society.[5] -

Keyes, S., et al. "Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H2O2." Organic Process Research & Development.

-

ResearchGate. "Asymmetric Conjugate Additions of TMSI-Promoted Monoorganocuprate Reagents."[7]

Sources

- 1. uwindsor.ca [uwindsor.ca]

- 2. ERIC - EJ826725 - Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Experiment for Advanced Undergraduates, Journal of Chemical Education, 2008-May [eric.ed.gov]

- 3. chem.ucla.edu [chem.ucla.edu]

- 4. Easy Access to Evans’ Oxazolidinones. Stereoselective Synthesis and Antibacterial Activity of a New 2-Oxazolidinone Derivative - PMC [pmc.ncbi.nlm.nih.gov]

- 5. N-to-S Acyl Transfer as an Enabling Strategy in Asymmetric and Chemoenzymatic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Catalytic asymmetric conjugate addition of simple alkyl thiols to alpha,beta-unsaturated N-acylated oxazolidin-2-ones with bifunctional catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Troubleshooting & Optimization

Improving diastereomeric excess in alkylation of (S)-4-Benzyl-3-(pent-4-enoyl)oxazolidin-2-one

Ticket ID: #EV-8492-Alkylation

Topic: Optimization of Diastereomeric Excess (

System Overview & Expected Performance

You are working with an Evans Oxazolidinone system.[1][2][3][4][5][6][7][8] Specifically, you are alkylating the (S)-4-benzyl auxiliary attached to a pent-4-enoyl chain.[1]

-

Substrate: (S)-4-Benzyl-3-(pent-4-enoyl)oxazolidin-2-one

-

Target Reaction:

-Alkylation via Lithium Enolate[1] -

Standard Performance Benchmark:

If your

The Mechanism: Why High Happens

To fix the failure, you must understand the success mechanism. High stereocontrol relies on the formation of a rigid, chelated

The Logic of Control

-

Chelation (The Anchor): The Lithium cation (

) coordinates simultaneously to the oxazolidinone carbonyl oxygen and the enolate oxygen. This "locks" the bond rotation. -

Geometry (The Shape): Because of 1,3-allylic strain (

), the enolate forms exclusively as the -

Shielding (The Gatekeeper): The benzyl group on the auxiliary (at C4) points away from the chelate but effectively blocks one face of the enolate (the Re-face for the S-auxiliary in standard orientation).

-

Attack: The electrophile must approach from the unhindered face (the Si-face).

Visualization: The Transition State

The following diagram illustrates the required transition state. If any component here is disrupted (e.g., loose chelation),

Diagnostic & Troubleshooting Guide

Symptom A: Low Diastereomeric Excess ( )

The reaction works, but you see a mix of isomers.

| Potential Root Cause | Technical Explanation | Corrective Action |

| Warm Enolization | If the enolate is generated above | Strict Temp Control: Maintain internal temp at |

| "The Evans Leak" | Unchelated enolates react non-selectively. This happens if | Base Selection: Use LDA (Lithium Diisopropylamide).[1][9] Avoid NaHMDS for alkylation unless necessary (Na-enolates are looser).[1] |

| Enolate Aging | Freshly formed enolates can be aggregates.[1] They need time to de-aggregate into reactive monomers/dimers, but too long can cause decomposition. | Protocol Adjustment: Stir the enolate at |

| Electrophile Reactivity | If the alkyl halide is sluggish, the reaction requires warming, which degrades the transition state. | Additives: Add dry HMPA or DMPU (2-4 equiv) after enolate formation but before electrophile addition to boost reactivity at low temp.[1] |

Symptom B: Low Yield / Incomplete Conversion

Starting material remains, or byproducts form.

| Potential Root Cause | Technical Explanation | Corrective Action |

| Wet Reagents | Enolates are basic ( | Drying: Distill electrophiles or pass through a plug of activated basic alumina immediately before use. |

| Base Quality | Old LDA or incorrect titer leads to incomplete deprotonation.[1] | Titration: Titrate n-BuLi before making LDA. Use a slight excess of base (1.05 - 1.1 equiv).[1] |

| Product Epimerization | The product is formed correctly but scrambles during workup. | Quench: Quench with Acetic Acid/THF at |

Decision Tree: Optimization Workflow

Follow this logic path to identify your specific failure point.

The "Gold Standard" Protocol

This is the optimized procedure for alkylating (S)-4-Benzyl-3-(pent-4-enoyl)oxazolidin-2-one .[1]

Reagents

-

Substrate: 1.0 equiv (dried by azeotrope with benzene/toluene if possible).

-

LDA: 1.1 equiv (freshly prepared from n-BuLi +

). -

Electrophile: 1.2–1.5 equiv (Alkyl Halide).[1]

-

Solvent: Anhydrous THF (0.1 M concentration).

Step-by-Step

-

Enolate Formation:

-

Cool THF solution of LDA (1.1 equiv) to

. -

Add solution of Substrate in THF dropwise down the side of the flask (pre-cooled if possible).

-

Critical: Rinse the needle/cannula with minimal THF to ensure quantitative transfer.

-

Aging: Stir at

for 45 minutes . This ensures complete formation of the chelated Z-enolate.

-

-

Alkylation:

-

(Optional) If the electrophile is known to be unreactive (e.g., simple alkyl iodides), add dry HMPA (3.0 equiv) or DMPU now. Stir 5 mins.

-

Add the Electrophile (neat or in minimal THF) slowly.

-

Stir at

.[1][2][3][4][8] Monitor by TLC.[1][4][8] -

Note: Try to keep the reaction at

for as long as possible.[1] Only warm to

-

-

Quench & Workup:

Frequently Asked Questions (FAQ)

Q: Can I use NaHMDS instead of LDA? A: Generally, no . While NaHMDS is convenient, Sodium enolates form looser chelates than Lithium enolates. The "tight" Li-O-C-O-Li transition state is essential for the high steric differentiation provided by the Evans auxiliary. NaHMDS is preferred for acylation of the auxiliary, but LDA is preferred for alkylation.

Q: My pent-4-enoyl chain has a terminal alkene. Will it interfere?

A: Unlikely.[1] The terminal alkene is at the

Q: I see a 3:1 mixture of diastereomers. What is happening?

A: A 3:1 ratio (approx 50% de) is characteristic of a non-chelated enolate or a "leak" in the transition state. You are likely seeing the background thermodynamic preference of the substrate without the benefit of the lithium lock. Check your solvent dryness (wet THF kills the chelate) and ensure you are using LDA at

References

-

Evans, D. A.; Ennis, M. D.; Mathre, D. J. "Asymmetric alkylation reactions of chiral imide enolates. A practical approach to the enantioselective synthesis of alpha-substituted carboxylic acid derivatives." Journal of the American Chemical Society, 1982 , 104(6), 1737–1739.[2]

-

Myers, A. G. "Evans Oxazolidinone Auxiliaries in Asymmetric Synthesis: Alkylations." Chem 115 Handouts, Harvard University.

-

Smith, T. E.; et al. "Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary."[3] Journal of Chemical Education, 2008 , 85(5), 696.[3]

-

Reich, H. J. "Role of HMPA in Organolithium Chemistry." University of Wisconsin-Madison Chemistry.[1]

Sources

- 1. (S)-4-benzyl-3-pentanoyloxazolidin-2-one | C15H19NO3 | CID 11391341 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 3. chemistry.williams.edu [chemistry.williams.edu]

- 4. pubs.acs.org [pubs.acs.org]

- 5. uwindsor.ca [uwindsor.ca]

- 6. researchgate.net [researchgate.net]

- 7. Structure–Reactivity Relationships in Lithiated Evans Enolates: Influence of Aggregation and Solvation on the Stereochemistry and Mechanism of Aldol Additions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. m.youtube.com [m.youtube.com]

Removing unreacted (S)-4-benzyl-2-oxazolidinone after hydrolysis

Strategies for the Efficient Removal of (S)-4-benzyl-2-oxazolidinone

Welcome to our dedicated technical support guide for researchers, chemists, and process development scientists. This resource provides in-depth troubleshooting advice and frequently asked questions regarding the critical step of removing the (S)-4-benzyl-2-oxazolidinone chiral auxiliary following the hydrolysis of N-acyl imides. The ability to efficiently remove and recover this valuable auxiliary is paramount for the overall success and economic viability of an asymmetric synthesis.[1][2] This guide is designed to provide you with the foundational knowledge and practical steps to overcome common purification challenges.

Troubleshooting Guide: Isolating Your Hydrolyzed Product

The successful separation of your desired carboxylic acid from the liberated (S)-4-benzyl-2-oxazolidinone hinges on exploiting the differences in their physicochemical properties, primarily their acidity and solubility. The following decision tree outlines a systematic approach to purification.

Caption: Decision workflow for purification after hydrolysis.

Frequently Asked Questions (FAQs)

Q1: What are the key physical properties of (S)-4-benzyl-2-oxazolidinone that I can exploit for its removal?

A1: Understanding the physical properties of the auxiliary is the cornerstone of an effective purification strategy. (S)-4-benzyl-2-oxazolidinone is a white crystalline solid with distinct solubility characteristics that differ from the typically more polar carboxylic acid product.

| Property | Value / Description | Significance for Purification |

| Appearance | White to light yellow crystalline powder[3] | Its solid nature makes recrystallization a viable purification method for the auxiliary itself.[1] |

| Melting Point | 86-88 °C[3][4] | A sharp melting point can be used as an indicator of the recovered auxiliary's purity. |

| Water Solubility | Insoluble[3][4][5] | This is the most critical property. It allows for the separation of the water-insoluble auxiliary from the water-soluble carboxylate salt during a basic aqueous wash. |

| Organic Solubility | Soluble in Chloroform, Methanol, Dichloromethane, Ethanol[4][6] | Allows for its extraction into common organic solvents after the product has been removed. |

| pKa | ~12.78 (Predicted)[4] | As a very weak acid (or more accurately, a neutral amide), it remains uncharged in neutral or basic aqueous solutions, while your carboxylic acid product will be deprotonated and water-soluble. |

| Hygroscopic | Yes[4][5] | The recovered auxiliary should be stored in a desiccator or under an inert atmosphere to prevent water absorption. |

Q2: My primary purification method is extractive workup, but I still see the auxiliary in my product layer. What's going wrong?

A2: This is a common issue that usually points to one of three areas:

-

Incomplete Hydrolysis: If the hydrolysis reaction did not go to completion, you will have unreacted N-acyl oxazolidinone in your reaction mixture. This species is organic-soluble and will not be removed by a basic wash. Always monitor your reaction by TLC or LC-MS to ensure full consumption of the starting material.[7]

-

Insufficiently Basic Wash: The goal of the basic wash (e.g., with NaHCO₃ or NaOH) is to deprotonate your carboxylic acid product, rendering it soluble in the aqueous layer and leaving the neutral auxiliary behind in the organic layer. If the pH of the aqueous layer is not sufficiently high, some of your product will remain in the organic layer. Conversely, for recovering the auxiliary, the aqueous layer must be made basic to ensure the auxiliary is in its neutral, extractable form.[7]

-

Emulsion Formation: Vigorous shaking of the separatory funnel can lead to the formation of an emulsion, which traps material at the interface and leads to poor separation. If an emulsion forms, try adding brine (saturated aq. NaCl) to break it, or allow the mixture to stand for a longer period.

Q3: Is it possible to recover and reuse the (S)-4-benzyl-2-oxazolidinone?

A3: Absolutely. The ability to recover and recycle the often-expensive chiral auxiliary is a major advantage of this methodology.[1][8] After your desired product has been extracted from the acidified aqueous layer, the auxiliary remains. To recover it, make the aqueous layer basic (pH ~10-11) with a base like 1M NaOH and extract it back into an organic solvent like ethyl acetate or dichloromethane.[7] The combined organic extracts can then be washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄), and concentrated to yield the recovered auxiliary, which can be further purified by recrystallization.[1]

Q4: When should I choose recrystallization over column chromatography for final purification?

A4: The choice depends on the nature of your product and the impurities present.

-

Choose Recrystallization when: Your desired carboxylic acid is a solid at room temperature and you have a significant amount of material (>100 mg). Recrystallization is often more scalable and can yield material of very high purity.[9] It is particularly effective at removing small amounts of the chiral auxiliary, which may have slightly different crystallization properties.

-

Choose Column Chromatography when: Your product is an oil or a low-melting solid. Chromatography is also the preferred method when your product and the auxiliary have very similar polarities, making separation by extraction difficult.[8][10] It offers precise separation, although it can be more time-consuming and involve more solvent waste than recrystallization.

Detailed Experimental Protocols

Protocol 1: Standard Extractive Workup

This procedure is the first line of defense and is designed to separate the acidic product from the neutral auxiliary.

-

Solvent Removal: After the hydrolysis reaction is complete, remove the organic solvent (e.g., THF) under reduced pressure.

-

Redissolution: Dissolve the resulting residue in a suitable organic solvent for extraction, such as ethyl acetate (EtOAc) or dichloromethane (DCM).

-

Basic Wash: Transfer the organic solution to a separatory funnel and wash it with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a dilute (e.g., 1M) solution of sodium hydroxide (NaOH). This deprotonates the carboxylic acid, which partitions into the aqueous layer. Repeat the wash 2-3 times.

-

Expert Tip: Combine the aqueous layers. This contains your product. The organic layer contains the unreacted auxiliary and any non-acidic impurities.

-

-

Auxiliary Recovery (Optional): The organic layer from the previous step can be washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated to recover the chiral auxiliary.

-

Acidification: Cool the combined basic aqueous layers in an ice bath and slowly acidify to a pH of ~2-3 using 1M or 2M HCl. The carboxylic acid product will protonate and may precipitate out if it is a solid.

-

Product Extraction: Extract the acidified aqueous layer 3-4 times with fresh portions of EtOAc or DCM.[7]

-

Final Wash and Drying: Combine the organic extracts containing your product, wash once with brine to remove excess water, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the crude carboxylic acid.[7]

-

Purity Assessment: Analyze the crude product by ¹H NMR and/or LC-MS to determine if further purification is required.

Protocol 2: Recrystallization

This method is ideal for purifying solid carboxylic acids that contain minor impurities, such as residual chiral auxiliary.

-

Solvent Selection: The key to successful recrystallization is choosing an appropriate solvent or solvent system. The ideal solvent should dissolve your product well at elevated temperatures but poorly at room temperature or below.[11] Common systems include ethyl acetate/hexanes, acetone/hexanes, or ethanol/water.[11]

-

Dissolution: Place the crude solid product in an Erlenmeyer flask. Add a minimal amount of the hot solvent (or the more soluble solvent of a binary system) until the solid just dissolves.

-

Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

-

Crystallization: Allow the solution to cool slowly to room temperature. If using a binary solvent system, the less soluble solvent (the "anti-solvent") can be added slowly until the solution becomes cloudy, then reheated until clear before cooling.[11] Once at room temperature, the flask can be placed in an ice bath or refrigerator to maximize crystal formation.

-

Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

-

Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Protocol 3: Flash Column Chromatography

This is the go-to method for purifying oils or for separating compounds with similar solubility profiles.[10]

-

Stationary Phase: Select a suitable stationary phase, most commonly silica gel.

-

Mobile Phase (Eluent) Selection: Determine an appropriate eluent system using thin-layer chromatography (TLC). The goal is to find a solvent system that gives good separation between your product spot and the auxiliary spot. A typical starting point for a carboxylic acid is a mixture of hexanes and ethyl acetate, often with a small amount (0.5-1%) of acetic acid to keep the product protonated and prevent streaking on the silica.

-

Column Packing: Pack a glass column with silica gel as a slurry in the initial, non-polar eluent.

-

Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent (like DCM) and adsorb it onto a small amount of silica gel. After drying, this solid sample can be loaded onto the top of the packed column.

-

Elution: Run the column by passing the eluent through the silica gel, starting with a low polarity mixture and gradually increasing the polarity (gradient elution) if necessary. Collect fractions and monitor them by TLC.

-

Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Overall Purification and Recovery Workflow

The following diagram provides a comprehensive overview of the entire process, from the end of the hydrolysis reaction to the isolation of the pure product and the recovered auxiliary.

Caption: Comprehensive workflow for product purification and auxiliary recovery.

References

- BenchChem. (2025). Technical Support Center: Removal of 3-Amino-2-oxazolidinone Chiral Auxiliary. BenchChem.

- BenchChem. (2025). A Comparative Guide to the Recyclability of Chiral Auxiliaries in Asymmetric Synthesis. BenchChem.

- ChemicalBook. (2026). (S)-4-Benzyl-2-oxazolidinone | 90719-32-7. ChemicalBook.

- ChemicalBook. (n.d.). (S)-4-Benzyl-2-oxazolidinone CAS#: 90719-32-7. ChemicalBook.

- Wikipedia. (n.d.). Chiral auxiliary. Wikipedia.

- BenchChem. (2025). Technical Support Center: Removal of Chiral Auxiliaries. BenchChem.

- CymitQuimica. (n.d.). CAS 102029-44-7: (R)-4-Benzyl-2-oxazolidinone. CymitQuimica.

- Dr. Gargee. (2020, October 22). Chiral Auxiliaries in Asymmetric Synthesis of Natural Products. YouTube.

- University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization.

- University of California, Irvine. (n.d.). Recrystallization and Crystallization.

- ChemWhat. (n.d.). (S)-4-Benzyl-2-oxazolidinone CAS#: 90719-32-7. ChemWhat.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Chiral auxiliary - Wikipedia [en.wikipedia.org]

- 3. (S)-4-Benzyl-2-oxazolidinone | 90719-32-7 [chemicalbook.com]

- 4. (S)-4-Benzyl-2-oxazolidinone CAS#: 90719-32-7 [m.chemicalbook.com]

- 5. chemwhat.com [chemwhat.com]

- 6. CAS 102029-44-7: (R)-4-Benzyl-2-oxazolidinone | CymitQuimica [cymitquimica.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. youtube.com [youtube.com]

- 9. scs.illinois.edu [scs.illinois.edu]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Reagents & Solvents [chem.rochester.edu]

Technical Guide: Solving Purification Issues of (S)-4-Benzyl-3-(pent-4-enoyl)oxazolidin-2-one Adducts

An in-depth technical guide from the BenchChem Technical Support Center.

Introduction

The (S)-4-Benzyl-2-oxazolidinone scaffold, pioneered by Evans, is a cornerstone in modern asymmetric synthesis, enabling the reliable and highly stereoselective formation of carbon-carbon bonds.[1][2] When acylated with pent-4-enoyl chloride, it forms (S)-4-Benzyl-3-(pent-4-enoyl)oxazolidin-2-one, a versatile chiral building block. Its subsequent reactions, typically aldol additions, generate new stereocenters.[3][4] The products are diastereomeric adducts, and their efficient separation is critical to obtaining an enantiomerically pure final product after cleavage of the auxiliary.[5]

However, the purification of these adducts is frequently a significant bottleneck. Researchers often face challenges in separating the desired diastereomer from its stereoisomers, unreacted starting materials, and the chiral auxiliary itself. This guide provides a structured approach to troubleshooting these common purification issues, combining theoretical principles with practical, field-proven protocols.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect after an aldol reaction with (S)-4-Benzyl-3-(pent-4-enoyl)oxazolidin-2-one? A1: Typically, the crude product mixture contains the desired diastereomeric adduct, the minor diastereomer, unreacted N-acyloxazolidinone, the aldehyde starting material, and potentially byproducts from self-condensation of the aldehyde or decomposition. After the workup and auxiliary cleavage, the recovered chiral auxiliary is also a major component that needs to be separated.[6]

Q2: My desired adduct and the minor diastereomer have nearly identical Rf values on TLC. Is column chromatography still viable? A2: Yes, but it requires careful optimization. Even a small difference in Rf on a TLC plate can be exploited in flash column chromatography. The key is to find a solvent system that maximizes this difference. Techniques like using a very long column, a slow gradient elution, or even exploring different solvent systems (e.g., toluene/acetone instead of hexanes/ethyl acetate) can achieve separation.[7] In some cases, preparative HPLC may be necessary for baseline separation.[7][8]

Q3: Why does my product sometimes co-elute with the recovered (S)-4-Benzyl-2-oxazolidinone auxiliary? A3: This occurs when the polarity of your desired product is very similar to that of the chiral auxiliary.[6] This is common for relatively non-polar adducts. Optimizing the chromatography solvent system is the first step. If that fails, temporarily derivatizing the product (e.g., protecting a free hydroxyl group) can alter its polarity enough to facilitate separation.[6]

Q4: Can I use recrystallization to separate the diastereomers? A4: Recrystallization can be a highly effective and scalable method for separating diastereomers, provided one diastereomer is significantly more crystalline or less soluble than the other in a particular solvent system.[7] This often requires screening various solvents. It is particularly advantageous when the diastereomeric ratio is high, as the major, less soluble diastereomer will crystallize out, leaving the minor, more soluble one in the mother liquor.

Troubleshooting Guide: Common Purification Problems

This section addresses specific experimental issues in a problem-cause-solution format.

Problem 1: Poor or No Separation of Diastereomers by Flash Chromatography

-

Potential Causes:

-

Suboptimal Solvent System: The chosen eluent does not sufficiently differentiate the polarities of the diastereomers.

-

Column Overload: Too much crude material is loaded onto the column, exceeding its separation capacity and causing bands to broaden and overlap.

-

Poor Column Packing: An improperly packed column with channels or cracks leads to uneven solvent flow and poor separation.

-

-

Solutions & Scientific Rationale:

-

Systematic Solvent Screening: The polarity and chemical nature of the eluent are critical.

-

Principle: Different solvents interact differently with the analytes and the silica stationary phase, altering selectivity. A less polar solvent system generally increases retention and can improve resolution between closely related compounds.[9]

-

Action: Perform a detailed TLC analysis using various solvent systems. Test different ratios of common mixtures like Hexanes/Ethyl Acetate, Dichloromethane/Methanol, and Toluene/Acetone.[7] Sometimes, a three-component system (e.g., Hexane/EtOAc/DCM) can provide unique selectivity.

-

-

Gradient Elution: Instead of an isocratic (constant solvent ratio) elution, use a shallow, linear gradient.

-

Principle: A gradient starts with a less polar eluent to allow for initial separation of less retained compounds and gradually increases in polarity to elute more tightly bound compounds, often resulting in sharper peaks and better resolution of complex mixtures.[7]

-

Action: Start with an eluent system where the desired product has an Rf of ~0.15 and slowly increase the polar component.

-

-

Reduce Sample Load: Adhere to the general rule of thumb: load no more than 1-5% of the silica gel mass (e.g., 1-5 g of crude product for 100 g of silica).

-

Dry Loading: If your compound is not highly soluble in the initial eluent, adsorb the crude material onto a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the top of the column. This technique often produces sharper bands than loading the sample in a solution.

-

Problem 2: Product Streaking or Tailing on TLC and Column

-

Potential Causes:

-

Compound Instability: The adduct may be sensitive to the acidic nature of standard silica gel.

-

Ionic Impurities: Salts from the workup (e.g., ammonium chloride, lithium salts) are present in the crude product.

-

Sample Overload: Concentrated spots on a TLC plate will often tail.

-

-

Solutions & Scientific Rationale:

-

Neutralize the Eluent: Add a small amount of a basic modifier to the solvent system.

-

Principle: The free silanol groups (Si-OH) on the surface of silica gel are acidic and can strongly interact with basic or polar functional groups in the analyte, causing tailing. Neutralizing these sites can lead to more symmetrical peak shapes.

-

Action: Add 0.1-1% triethylamine (NEt₃) or pyridine to your eluent. This is particularly effective for compounds with amine functionalities or other basic sites.

-

-

Thorough Workup: Ensure the crude product is properly washed during the workup to remove all inorganic salts. Washing the organic layer with brine can help break emulsions and remove residual water and salts.[6]

-

Use Deactivated Silica: For highly sensitive compounds, use silica gel that has been pre-treated with a base or purchase commercially available deactivated silica gel.

-

Problem 3: Low Mass Recovery After Chromatography

-

Potential Causes:

-

Irreversible Adsorption: The compound is highly polar and binds irreversibly to the silica gel.

-

Decomposition: The compound degrades on the acidic stationary phase during the long elution time.

-

-

Solutions & Scientific Rationale:

-

Increase Eluent Polarity: If the compound is stuck at the top of the column, a more polar solvent system is needed to elute it. A step gradient to a much more polar system (e.g., 10% MeOH in DCM) at the end of the chromatography can be used to "flush" the column and recover highly retained material.

-

Run the Column "Faster": Use a slightly more polar eluent than what is optimal for separation.

-

Principle: This reduces the overall time the compound spends on the column, minimizing the opportunity for degradation. This is a trade-off, as you may sacrifice some resolution.

-

Action: Choose a solvent system that gives your product an Rf of 0.3-0.4 instead of the typical 0.2-0.25.

-

-

Switch to a Different Stationary Phase: If decomposition on silica is a persistent issue, consider using a less acidic stationary phase like alumina (basic or neutral) or a bonded phase like C18 (reversed-phase).

-

Visualizations & Workflows

General Purification Workflow

The diagram below outlines the standard experimental sequence from the crude reaction output to the validated, pure adduct.

Caption: General experimental workflow for purification.

Troubleshooting Logic Diagram

This diagram provides a logical map for diagnosing and solving common purification issues.

Caption: Troubleshooting logic for purification issues.

Detailed Experimental Protocols

Protocol 1: Optimized Flash Column Chromatography for Diastereomer Separation

-

Solvent System Selection:

-

On a silica TLC plate, test various solvent systems (e.g., Hexanes:EtOAc, Toluene:Acetone, DCM:Et₂O) to find one that gives the best separation (ΔRf) between your two diastereomers.

-

Aim for an Rf value of ~0.20-0.25 for the lower-spotting (more polar) desired product.

-

-

Column Preparation:

-

Select a column with a diameter appropriate for your sample size (a higher length-to-diameter ratio is better for difficult separations).

-

Prepare a slurry of silica gel in the least polar solvent of your eluent system (e.g., Hexanes).

-

Pour the slurry into the column and use gentle pressure or tapping to pack the bed uniformly. Ensure there are no air bubbles or cracks.

-

Add a thin layer of sand on top of the silica bed to prevent disturbance during solvent addition.

-

-

Sample Loading (Dry Loading Recommended):

-

Dissolve your crude product in a minimal amount of a suitable solvent (e.g., DCM or EtOAc).

-

Add silica gel (approx. 1-2 times the mass of your crude product) to this solution.

-

Concentrate this mixture on a rotary evaporator until a fine, free-flowing powder is obtained.

-

Carefully add this powder to the top of the packed column.

-

-

Elution:

-

Carefully add the eluent to the column.

-

Begin elution using a constant flow rate (either by gravity or with gentle air pressure).

-

Collect fractions of a consistent volume.

-

Monitor the fractions by TLC. Use a visualization agent (e.g., UV light, p-anisaldehyde, or potassium permanganate stain) as needed.[10]

-

-

Isolation:

-

Combine the fractions containing the pure desired diastereomer.

-

Combine the fractions containing the pure minor diastereomer.

-

Combine mixed fractions for potential re-purification if necessary.

-

Remove the solvent under reduced pressure to yield the purified product.

-

Data Summary: Example Solvent Systems

The following table provides starting points for TLC solvent screening. The optimal ratio will depend on the specific adduct.

| Solvent System Components | Polarity | Typical Application/Notes |

| Hexanes / Ethyl Acetate | Low to Medium | Standard choice for many organic compounds. Good starting point. |

| Toluene / Acetone | Medium | Can offer different selectivity compared to ester-based systems.[7] |

| Dichloromethane / Methanol | Medium to High | Good for more polar adducts. Use in low percentages of MeOH (1-5%).[7] |

| Hexanes / Diethyl Ether | Low to Medium | Ether is less polar than EtOAc; useful for less polar compounds. |

References

- Technical Support Center: Removal of 3-Amino-2-oxazolidinone Chiral Auxiliary - Benchchem.

- Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Ex - Chemistry - Williams College.

- evans enolate alkylation-hydrolysisx.

- (S)-4-Benzyl-3-(4-methylpentanoyl)oxazolidin-2-one - Smolecule.

- Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction - PMC.

- N-to-S Acyl Transfer as an Enabling Strategy in Asymmetric and Chemoenzymatic Synthesis.

- Highly Enantioselective Aldol Reaction: Development of a New Chiral Auxiliary from cis-1-Amino-2-hydroxyindan - PMC - NIH.

- Comparative study on separation of diastereomers by HPLC - ResearchGate.

- Technical Support Center: Chiral Purity Analysis of 4-(sec-Butyl)oxazolidine-2,5-dione - Benchchem.

- Facile Formation of N-Acyl-oxazolidinone Derivatives Using Acid Fluorides | Organic Letters.

- Help separating diastereomers with very similar Rf : r/chemistry - Reddit.

- Evans Enolates: Structures and Mechanisms Underlying the Aldol Addition of Oxazolidinone-Derived Boron Enolates - PMC.

- Evans Aldol Reaction - Alfa Chemistry.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Evans Enolates: Structures and Mechanisms Underlying the Aldol Addition of Oxazolidinone-Derived Boron Enolates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Highly Enantioselective Aldol Reaction: Development of a New Chiral Auxiliary from cis-1-Amino-2-hydroxyindan - PMC [pmc.ncbi.nlm.nih.gov]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. chemistry.williams.edu [chemistry.williams.edu]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. reddit.com [reddit.com]

- 8. researchgate.net [researchgate.net]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction: Concise Total Synthesis of (−)-Cytoxazone - PMC [pmc.ncbi.nlm.nih.gov]

Validation & Comparative

Comparison Guide: Evans vs. Crimmins Auxiliary for Pentenoic Acid Derivatives

Executive Summary: The Strategic Verdict

For the synthesis of pentenoic acid derivatives —critical intermediates in polyketide and macrolide drug development—the choice between Evans (Oxazolidinone) and Crimmins (Thiazolidinethione) auxiliaries is not merely a matter of preference but of strategic stereocontrol .

-

Choose Evans (Boron/Lithium) when you require the standard "Evans-syn" product with established predictability and are working with substrates stable to oxidative cleavage conditions (

). -

Choose Crimmins (Titanium) when you need tunable stereoselectivity (accessing both "Evans-syn" and "Non-Evans syn" from the same auxiliary), require milder reductive cleavage (avoiding peroxides), or are scaling up and wish to avoid cryogenic boron triflates.

Mechanistic Divergence: Dipole vs. Chelation

The core difference lies in the transition state architecture.[1] While Evans auxiliaries rely on dipole minimization (using Boron or Lithium), Crimmins auxiliaries leverage the high affinity of sulfur for Titanium to form rigid chelated transition states.

The Evans Model (Dipole Minimization)

The Evans oxazolidinone, typically utilizing a Boron enolate (

The Crimmins Model (Chelation Control)

The Crimmins thiazolidinethione utilizes

-

Non-Chelated (Evans-Syn): With 1 eq.

and (-)Sparteine, the reaction mimics the Evans dipole model. -

Chelated (Non-Evans Syn): With 2 eq.

and Hünig's base, the Titanium bridges the enolate oxygen and the auxiliary sulfur, exposing the opposite face to the aldehyde.

Visualization: Transition State Architecture

Caption: Fig 1. Mechanistic divergence showing how Crimmins auxiliaries offer dual stereochemical pathways via Titanium chelation vs. Evans dipole control.

Comparative Performance Analysis

For pentenoic acid derivatives (often involving an allyl or vinyl group), the stability of the olefin during reaction and cleavage is paramount.

| Feature | Evans Auxiliary (Oxazolidinone) | Crimmins Auxiliary (Thiazolidinethione) |

| Enolization Reagent | ||

| Primary Selectivity | Evans-Syn (>98:2 dr) | Non-Evans Syn (Chelated) OR Evans-Syn (Non-chelated) |

| Tunability | Low (Requires changing auxiliary enantiomer) | High (Change base/Lewis Acid ratio) |

| Pentenoic Stability | High (Boron is mild) | High (Ti is compatible with terminal alkenes) |

| Cleavage Ease | Moderate (Requires peroxide or | High (Activated amide; cleaves with imidazole/alcohol) |

| Reagent Cost | High ( | Low ( |

| Atom Economy | Auxiliary is recyclable | Auxiliary is recyclable |

Experimental Protocols

Evans Aldol Protocol (Standard Syn)

Target: (2S, 3R)-3-hydroxy-2-methyl-pent-4-enoic acid derivative

-

Enolization: To a solution of N-propionyl oxazolidinone (1.0 equiv) in anhydrous

at 0°C, add -

Cooling: Cool reaction mixture to -78°C.

-

Addition: Add acrolein or relevant unsaturated aldehyde (1.2 equiv) dropwise.

-

Reaction: Stir at -78°C for 30 min, then warm to 0°C over 1 hour.

-

Quench: Quench with pH 7 buffer, then oxidize Boron with MeOH/

(Caution: Exothermic). -

Isolation: Extract and purify via flash chromatography.

Crimmins Aldol Protocol (Tunable)

Target: Accessing "Non-Evans" Syn stereochemistry without switching auxiliary.

-

Complexation: To a solution of N-propionyl thiazolidinethione (1.0 equiv) in

at -78°C, add -

Enolization: Add DIPEA (1.1 equiv) dropwise. Stir for 30-45 min at -78°C.

-

Addition: Add the pentenal/aldehyde (1.1 equiv) slowly.

-

Reaction: Stir at -78°C for 2-4 hours. (Note: Titanium enolates are less reactive than Boron; time is critical).

-

Quench: Quench with saturated

. -

Note: No oxidative workup is required, preserving sensitive olefin moieties in the pentenoic chain.

Post-Synthetic Processing: The Cleavage Advantage

The cleavage step is often the deciding factor for pentenoic derivatives, as the double bond can be sensitive to harsh reduction or oxidation.

The Crimmins Advantage

Thiazolidinethiones are yellow crystalline solids that are essentially "activated amides" due to the poor orbital overlap between Nitrogen and the Thiocarbonyl.

-

Direct Esterification: Treat with ROH + Imidazole (cat).

-

Reduction:

in aqueous THF reduces the auxiliary to the alcohol without touching the pentenoic double bond or requiring

The Evans Limitation

Oxazolidinones are stable amides.

-

Hydrolysis: Requires

. The peroxide can epoxidize electron-rich alkenes in the pentenoic chain. -

Transesterification: Often requires

reflux, which can cause olefin migration.

Decision Workflow

Caption: Fig 2. Decision matrix for selecting the optimal auxiliary based on stereochemical targets and substrate stability.

References

-